molecular formula C18H17NO2 B5215321 N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide CAS No. 959239-11-3

N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No. B5215321
CAS RN: 959239-11-3
M. Wt: 279.3 g/mol
InChI Key: KGJYJTILHLAQEM-UHFFFAOYSA-N
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Description

N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide, also known as J147, is a synthetic compound that has been shown to have potential therapeutic effects on several age-related diseases, including Alzheimer's disease. The compound was first synthesized in 2011 by Schubert et al. and has since been the subject of numerous studies investigating its mechanism of action and potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide is not yet fully understood, but it is thought to work through several pathways, including the inhibition of oxidative stress, the activation of mitochondrial function, and the modulation of inflammatory pathways. N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has also been shown to increase the levels of several neurotrophic factors, including brain-derived neurotrophic factor (BDNF), which is essential for the survival and function of neurons.
Biochemical and Physiological Effects:
N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has been shown to have several biochemical and physiological effects, including the reduction of oxidative stress, the improvement of mitochondrial function, and the modulation of inflammatory pathways. N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has also been shown to increase the levels of BDNF, which is essential for the survival and function of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide for lab experiments is its potential therapeutic effects on several age-related diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. However, there are also some limitations to using N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide in lab experiments, including the complexity of its synthesis and the need for specialized equipment and reagents.

Future Directions

There are several future directions for research on N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide, including investigating its potential therapeutic effects on other age-related diseases, such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Further research is also needed to fully understand the mechanism of action of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide and to optimize its synthesis for potential clinical use. Additionally, studies are needed to investigate the long-term safety and efficacy of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide in animal models and human clinical trials.

Synthesis Methods

The synthesis of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide involves several steps, including the condensation of 2,6-dimethylphenol with benzaldehyde to form 3,6-dimethyl-2-benzofuran carboxaldehyde, which is then converted to N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide through a series of reactions. The synthesis of N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex process that requires significant expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has been the subject of extensive scientific research, with studies demonstrating its potential therapeutic effects on several age-related diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of these diseases.

properties

IUPAC Name

N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-12-8-9-15-13(2)17(21-16(15)10-12)18(20)19-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJYJTILHLAQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801215862
Record name 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-3,6-dimethyl-1-benzofuran-2-carboxamide

CAS RN

959239-11-3
Record name 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Dimethyl-N-(phenylmethyl)-2-benzofurancarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801215862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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